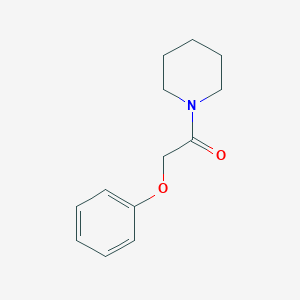

1-(Phenoxyacetyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-phenoxy-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |

InChI Key |

IUPQNTVJUFOXAX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)COC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenoxyacetyl Piperidine and Its Derivatives

Amidation Reactions for C-N Bond Formation

Amide bond formation is a cornerstone of organic synthesis. For 1-(phenoxyacetyl)piperidine, this is typically accomplished by reacting a nucleophilic piperidine (B6355638) with an electrophilic phenoxyacetyl group. The specific strategy often depends on the activation level of the carboxylic acid derivative, reaction conditions, and desired yield.

The most direct approaches involve the coupling of piperidine with various forms of phenoxyacetic acid. These methods range from using highly reactive acid chlorides to the direct condensation with the parent carboxylic acid.

The reaction between phenoxyacetyl chloride and piperidine is a classic and highly efficient method for synthesizing the target amide. This transformation, an example of the Schotten-Baumann reaction, involves the nucleophilic acyl substitution of the highly reactive acid chloride with piperidine. The reaction is typically exothermic and requires the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Common bases used for this purpose include tertiary amines like triethylamine (B128534) or stronger bases such as sodium hydride (NaH) when acylating a substituted piperidine precursor. mdpi.comnih.gov The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂), acetone, or dimethylformamide (DMF). mdpi.comuasz.sn For instance, the acylation of a piperidine derivative with phenoxyacetyl chloride using NaH in CH₂Cl₂ at 0 °C has been reported to furnish the desired N-acylated product in high yield. nih.govuasz.sn In some cases, an excess of the acid chloride was noted to create an acidic medium, which could lead to side reactions like the cleavage of protecting groups on substituted piperidines. mdpi.com

Table 1: Examples of Amidation using Phenoxyacetyl Chloride

| Piperidine Reactant | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Sodium Hydride (NaH) | Dichloromethane (CH₂Cl₂) | 0 °C to RT | 82% | nih.gov |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Triethylamine | Acetone | Room Temp. | 55% | mdpi.com |

| N-Boc-4-amino-piperidine derivative | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C | 72% | uasz.sn |

An alternative route to amides involves the use of phenoxyacetyl hydrazide. While hydrazines themselves can be used as amine surrogates for direct amidation with carboxylic acids in the presence of catalysts like ZnCl₂, a more common application for preparing specific amides involves a multi-step process. rsc.orgrsc.org In this approach, the phenoxyacetyl hydrazide is first activated, for example, by reacting it with ethyl chloroformate in the presence of a base like triethylamine. This forms a reactive intermediate which is then subjected to nucleophilic attack by an amine, such as piperidine, to yield the final amide product. This method provides a pathway to phenoxy acetyl carboxamides from a stable hydrazide precursor.

Direct condensation, or dehydrative coupling, between phenoxyacetic acid and piperidine represents the most atom-economical approach to forming this compound, with water as the only byproduct. However, this reaction is challenging because carboxylic acids are not sufficiently electrophilic to react with amines under mild conditions. researchgate.net Achieving direct amidation typically requires harsh conditions, such as high temperatures to drive off water, or the use of specific catalysts. scirp.org

Modern methods have employed various catalysts to facilitate such direct couplings under milder conditions. For example, boronic acids have been shown to promote the amidation of carboxylic acids, even with poorly nucleophilic amines. researchgate.net Other solvent-free methods using infrared irradiation or catalysts like tosyl chloride have also been developed for the direct synthesis of amides from carboxylic acids and amines. scirp.org While not specifically detailed for this compound in the reviewed literature, these general methodologies suggest that a direct condensation approach is synthetically feasible, though less commonly employed than methods using activated acid derivatives. researchgate.netscirp.org

To circumvent the harsh conditions of direct condensation, phenoxyacetic acid can be converted into a more reactive "activated ester." This is a two-step process where the carboxylic acid first reacts with a coupling agent to form an intermediate that is highly susceptible to nucleophilic attack by an amine. google.com

A variety of reagents can be used to activate the carboxylic acid. Classic coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) react with the acid to form a reactive O-acylisourea intermediate. Other activating agents include phosphonitrilic chloride (PNT), which, in combination with a base like N-methylmorpholine (NMM), has been used to activate phenoxyacetic acid for the synthesis of its esters. This activated acid can then readily react with piperidine to form the desired amide. This strategy is fundamental in peptide synthesis and is widely applicable to general amide formation. organic-chemistry.org

The synthesis of this compound is fundamentally an N-acylation reaction, where a phenoxyacetyl group is installed onto the nitrogen atom of the piperidine ring. This is a common strategy for the functionalization of existing piperidine scaffolds. nih.govmdpi.com

Coupling of Phenoxyacetic Acid Derivatives with Piperidine

Condensation Reactions with Piperidine

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. This approach is valued for its atom economy, reduction of synthetic steps, and the ability to rapidly generate molecular diversity, making it a cornerstone of modern organic and medicinal chemistry. researchgate.net For the synthesis of complex piperidine scaffolds, the Ugi and Passerini reactions are particularly prominent isocyanide-based MCRs. nih.govnih.gov

The Passerini three-component reaction (P-3CR) , first reported in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic, concerted mechanism involving a cyclic transition state, which is favored in aprotic solvents. nih.govorganic-chemistry.orgnih.gov

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary amine as the fourth component. wikipedia.org The reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide produces a bis-amide. wikipedia.org A plausible mechanism involves the initial formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion undergoes nucleophilic attack by the isocyanide, followed by the addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable α-acylaminoamide product. wikipedia.org

The Ugi reaction has been successfully applied to the synthesis of piperidine-containing structures. For instance, a two-step sequence using an Ugi four-component reaction was developed for the efficient preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which are key precursors for the synthesis of potent analgesics like carfentanil and remifentanil. nih.govresearchgate.net Similarly, a one-pot Joullié-Ugi reaction following the reduction of sugar-derived lactams has been used to create polyhydroxylated piperidine peptidomimetics. nih.gov In a model study for the biosynthesis of marine natural products, an Ugi-type reaction between glutaraldehyde, glycine (B1666218) methyl ester, and an isocyanide was shown to produce a trans-2,6-piperidinedicarboxamide scaffold. clockss.org

| Feature | Passerini Reaction | Ugi Reaction |

| Number of Components | 3 | 4 |

| Reactants | Carboxylic Acid, Carbonyl, Isocyanide | Carboxylic Acid, Carbonyl, Isocyanide, Amine |

| Product | α-Acyloxy Amide wikipedia.orgorganic-chemistry.org | α-Acylamino Amide (bis-amide) wikipedia.org |

| Key Intermediate Step | Formation of an imidate intermediate followed by Mumm rearrangement. wikipedia.org | Formation of an imine, followed by nucleophilic attacks and a final Mumm rearrangement. wikipedia.org |

| Application to Piperidines | Can be used to construct α-acyloxy amides which may be precursors or analogues. nih.gov | Directly applied to synthesize complex piperidine precursors and peptidomimetics. nih.govresearchgate.net |

Protecting Group Strategies Employed in Synthetic Pathways

In the multistep synthesis of complex molecules like substituted phenoxyacetyl piperidines, protecting group strategies are essential. A protecting group is a reversible chemical modification of a reactive functional group, such as an amine, to prevent it from reacting during subsequent synthetic steps. organic-chemistry.org The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease and selectivity of its installation and removal.

A common strategy in piperidine synthesis involves the protection of the ring's secondary amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. For example, in the synthesis of 1,4-disubstituted piperidine derivatives, N-boc-piperidin-4-one serves as a key starting material. mdpi.com The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Orthogonal protecting group strategies are particularly powerful, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.org For instance, a molecule might contain a Boc-protected amine and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The Fmoc group is stable to acid but is cleaved under basic conditions (e.g., with piperidine), while the Boc group is stable to base but cleaved by acid. organic-chemistry.org This allows for sequential, site-specific modifications.

The phenoxyacetyl (Pac) group itself has been employed as a protecting group, particularly for the exocyclic amino functions of nucleobases in RNA synthesis. umich.eduacs.org Its utility stems from its sensitivity to cleavage by basic nucleophiles under relatively mild conditions. acs.org

| Protecting Group | Abbreviation | Common Installation Reagent | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic conditions (e.g., 20% piperidine in DMF) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyzed allyl transfer |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | - | 2% Hydrazine in DMF |

Stereoselective Synthesis of Analogues

The three-dimensional arrangement of atoms (stereochemistry) in a molecule can have a profound impact on its biological properties. Therefore, the ability to selectively synthesize a specific stereoisomer is a critical aspect of modern chemical synthesis. rsc.orgresearchgate.net Numerous stereoselective methods have been developed for the synthesis of substituted piperidine analogues. rsc.orgnih.govmdpi.com These strategies can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. researchgate.netsemanticscholar.org

Rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of the piperidine ring. nih.gov By selecting the appropriate chiral dirhodium catalyst and nitrogen protecting group, functionalization can be directed to different positions on the ring with high stereocontrol. For example, using the catalyst Rh₂(R-TPPTTL)₄ with an N-arylsulfonyl piperidine derivative led to C-2 functionalization with a diastereomeric ratio of 27:1. nih.gov

Another powerful approach is the gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This method leads to a cyclic imidate intermediate, which, after chemoselective reduction, undergoes a spontaneous Ferrier rearrangement to furnish piperidin-4-ones. This sequence is highly diastereoselective and allows for the synthesis of chiral piperidin-4-ols from chiral amines. nih.gov The synthesis of 2,6-disubstituted piperidine alkaloids, a large class of natural products, often relies on strategies that precisely control the stereochemistry at both the C2 and C6 positions. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of piperidine derivatives to create more sustainable and efficient methodologies. rasayanjournal.co.infigshare.com

Key green chemistry approaches include:

Multicomponent Reactions (MCRs) : As discussed previously, MCRs are inherently green as they increase atom economy, reduce the number of synthetic steps, and minimize waste generation. rasayanjournal.co.in

Use of Heterogeneous Catalysts : Solid-supported catalysts that can be easily separated from the reaction mixture and reused are highly desirable. bas.bg A one-pot MCR for synthesizing functionalized piperidines has been developed using nano-crystalline solid acid catalysts like nano-sulfated zirconia and nano-ZSM-5 zeolites. These catalysts are effective, recoverable, and reusable without significant loss of efficiency. bas.bg

Microwave-Assisted Synthesis : Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. mdpi.com

Solvent-Free Reactions : Performing reactions without a solvent (neat conditions) or in environmentally benign solvents like water minimizes volatile organic compound (VOC) emissions and simplifies purification. mdpi.com

| Green Chemistry Technique | Application in Piperidine Synthesis | Advantages |

| Multicomponent Reactions | One-pot synthesis of highly substituted piperidines. bas.bgscilit.com | High atom economy, fewer steps, reduced waste. rasayanjournal.co.in |

| Reusable Catalysts | Use of nano-structured zeolites and zirconia in MCRs. bas.bg | Easy separation, catalyst can be recycled, reduced cost. bas.bg |

| Microwave Irradiation | Can accelerate cyclization and coupling reactions. mdpi.com | Shorter reaction times, higher yields, energy efficiency. mdpi.com |

| Solvent-Free Conditions | Mechanochemical grinding or neat reaction mixtures. mdpi.com | Reduced solvent waste, simplified work-up. mdpi.com |

Synthesis of Substituted Phenoxyacetyl Piperidine Analogues

The synthesis of analogues of this compound involves modifying the core structure to explore structure-activity relationships. A common strategy is the acylation of a pre-functionalized piperidine ring with phenoxyacetyl chloride or a related derivative.

A library of 1,4-disubstituted piperidine derivatives has been synthesized using this approach. mdpi.com The synthesis began with the reductive amination of N-boc-piperidin-4-one with various anilines. mdpi.com The resulting N-Boc-4-anilinopiperidines were then deprotected and acylated. Alternatively, the sodium salts of the intermediate secondary amines were acylated with phenoxyacetyl chlorides at 0 °C in CH₂Cl₂ to furnish the desired N-(phenoxyacetyl)-4-anilinopiperidine analogues in high yields (85-90%). mdpi.com

Further diversification can be achieved by modifying other positions on the piperidine or phenoxyacetyl moieties. For example, a series of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues were prepared to explore novel receptor agonists. nih.gov In this case, structure-activity relationships were investigated by varying the N-3 substituent on the benzimidazol-2-one ring system. nih.gov

Table of Synthesized N-(Phenoxyacetyl)-4-anilinopiperidine Analogues The following table details representative yields for the acylation step to form substituted phenoxyacetyl piperidine analogues.

| Piperidine Precursor | Acylating Agent | Product | Yield | Reference |

| 4-Anilino-1-boc-piperidine (deprotected) | Phenoxyacetyl chloride | 1-(Phenoxyacetyl)-4-anilinopiperidine | 85-90% | mdpi.com |

| 4-(4-Chloroanilino)-1-boc-piperidine (deprotected) | Phenoxyacetyl chloride | 1-(Phenoxyacetyl)-4-(4-chloroanilino)piperidine | 85-90% | mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "1-(Phenoxyacetyl)piperidine," offering insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of "this compound" provides characteristic signals for the protons of the piperidine (B6355638) ring and the phenoxyacetyl group. The piperidine protons typically appear as a complex multiplet in the upfield region, while the methylene (B1212753) protons of the phenoxyacetyl group and the aromatic protons of the phenyl ring are observed at lower fields.

A representative ¹H NMR spectrum shows signals for the piperidine ring protons in a multiplet ranging from approximately 2.5 to 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom are expected to be the most deshielded within the piperidine ring system.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Piperidine ring protons | 2.5–3.5 (multiplet) |

| Methylene protons (-CH₂-) | ~4.7 |

| Aromatic protons (phenyl ring) | 6.9-7.4 (multiplet) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the amide group, the carbons of the phenyl ring, and the carbons of the piperidine ring. The carbonyl carbon signal is typically observed around 170 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Piperidine ring carbons | 24-47 |

| Methylene carbon (-CH₂-) | ~67 |

| Aromatic carbons (phenyl ring) | 114-158 |

| Carbonyl carbon (C=O) | ~170 |

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within "this compound".

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is particularly useful for tracing the spin systems within the piperidine ring and confirming the connectivity between the methylene protons and the aromatic protons of the phenoxyacetyl moiety. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). emerypharma.com This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of the piperidine ring in "this compound". auremn.org.brd-nb.info The piperidine ring can exist in various conformations, with the chair form being the most stable. The orientation of substituents on the ring can be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments. mdpi.com For N-substituted piperidines, the substituent on the nitrogen can influence the ring's conformational equilibrium. researchgate.net While detailed conformational studies specific to "this compound" are not extensively reported, related studies on N-acylpiperidines indicate that the nature of the acyl group can affect the conformational preferences of the piperidine ring. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O), which typically appears around 1650 cm⁻¹. Other characteristic absorptions include those for C-H stretching of the aliphatic and aromatic portions of the molecule, and C-O stretching of the ether linkage.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | ~1650 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2950 |

| C-O (ether) | Stretch | 1200-1250 |

| C=C (aromatic) | Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides essential information about the molecular weight and the fragmentation pattern of "this compound," which aids in confirming its structure. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The fragmentation of piperidine-containing compounds in the mass spectrometer often involves characteristic pathways. nih.govscielo.br For "this compound," common fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperidine and phenoxyacetyl moieties. The specific fragmentation pattern can be influenced by the ionization technique used, such as electron ionization (EI) or electrospray ionization (ESI). acdlabs.com ESI-MS/MS studies on similar piperidine alkaloids have shown that fragmentation mechanisms can be proposed to characterize the structure of these compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and conformational arrangements, offering unparalleled insight into the molecule's solid-state structure.

While a comprehensive crystallographic analysis for the specific compound this compound is not extensively documented in publicly available literature, a detailed study has been conducted on the closely related derivative, 1-[p-(1-oxyminoethyl)phenoxyacetyl]piperidine . The findings from this study offer significant insights into the structural characteristics of the phenoxyacetylpiperidine scaffold.

The seminal research by Tranqui, Cromer, and Boucherle, published in Acta Crystallographica Section B in 1974, elucidated the crystal and molecular structure of this derivative. 222.29.81iucr.org Their work provides the foundational data for understanding the conformational behavior of this class of compounds.

Key Research Findings:

The crystallographic analysis of 1-[p-(1-oxyminoethyl)phenoxyacetyl]piperidine reveals several key structural features. The geometry of the fragment encompassing the piperidine ring is of particular interest. iucr.org

Piperidine Ring Conformation: The piperidine ring consistently adopts a chair conformation . This is the most stable conformation for six-membered saturated heterocycles, minimizing steric strain. In this conformation, specific atoms are displaced above and below the mean plane of the ring. For instance, the nitrogen atom (N16) and one of the carbon atoms (C19) are displaced out of the plane formed by the other four carbon atoms of the ring. iucr.org

Amide Bond Character: Analysis of the bond lengths within the molecule indicates a significant degree of partial double-bond character for the amide C-N bond (C14-N16). The observed bond length of 1.349 Å is shorter than a typical C-N single bond, and the nitrogen atom shows only a small displacement (0.095 Å) from the plane defined by its three substituents (C14, C17, C21), which is characteristic of amide resonance. iucr.org

The detailed crystallographic data for 1-[p-(1-oxyminoethyl)phenoxyacetyl]piperidine is summarized in the interactive table below.

Crystallographic Data for 1-[p-(1-oxyminoethyl)phenoxyacetyl]piperidine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.113 |

| b (Å) | 16.140 |

| c (Å) | 18.914 |

Data sourced from the study by Tranqui, Cromer, & Boucherle (1974). 222.29.81iucr.org

Computational and Theoretical Investigations of 1 Phenoxyacetyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are favored for their balance of computational cost and accuracy in predicting electronic structures and related properties. acs.orgphyschemres.org

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. crystalsolutions.eucp2k.orgstackexchange.com For 1-(Phenoxyacetyl)piperidine, calculations are typically performed using a basis set such as 6-31G(d,p) or 6-311G(d,p) with a functional like B3LYP. acs.orgresearchgate.netresearchgate.net The process starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the total energy until convergence criteria are met. stackexchange.com The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring is expected to adopt a stable chair conformation. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The values below are representative examples based on DFT calculations for analogous structures and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Amide) | ~1.24 | |

| C-N (Amide) | ~1.36 | |

| O-C (Ether) | ~1.37 | |

| N-C (Piperidine) | ~1.47 | |

| **Bond Angles (°) ** | ||

| O=C-N | ~122 | |

| C-N-C (Piperidine) | ~112 | |

| C-O-C (Ether) | ~118 | |

| Dihedral Angles (°) |

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netekb.eg A large energy gap suggests high stability, while a smaller gap indicates that the molecule is more easily excitable and potentially more reactive. physchemres.org Analysis of the molecular electrostatic potential (MEP) surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of interaction. researchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be a primary nucleophilic site. ekb.eg

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.govq-chem.com Following geometry optimization, frequency calculations are performed at the same level of theory. acs.org These calculations determine the normal modes of vibration, each corresponding to a specific frequency in the spectrum. q-chem.com

The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov By analyzing the total energy distribution (TED), each calculated vibrational band can be assigned to specific molecular motions, such as the stretching of the C=O bond, bending of N-H bonds (if present), or deformation modes of the piperidine and phenyl rings. nih.gov This detailed assignment is invaluable for interpreting experimental spectra. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are representative values based on theoretical calculations for similar amide and ether-containing compounds.

| Vibrational Mode | Predicted Wavenumber (Scaled) |

|---|---|

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Amide I) | ~1650 |

| C-N Stretch (Amide III) | ~1250 |

| C-O-C Asymmetric Stretch (Ether) | ~1240 |

| C-O-C Symmetric Stretch (Ether) | ~1040 |

Geometry Optimization and Electronic Structure Analysis

Molecular Modeling and Simulations

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules, their conformational preferences, and their interactions with other molecules, particularly biological macromolecules. nih.gov

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. fiveable.meic.ac.uk For this compound, key rotational degrees of freedom exist around the amide C-N bond and the ether C-O bonds. The piperidine ring itself exists predominantly in a chair conformation, but ring inversion is also a possibility. nih.gov

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer, generating a potential energy landscape. nih.gov This landscape reveals the low-energy, stable conformations and the energy barriers that separate them. Such studies indicate that for N-acylpiperidines, the amide bond often prefers a planar geometry to maximize delocalization, and substituents on the piperidine ring typically favor an equatorial position to minimize steric hindrance. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Research on related phenoxy acetyl carboxamides has shown that these compounds can interact effectively with enzymes like monoglyceride lipase (B570770) (MAGL). researchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then placed into the active site of the protein, and a scoring function is used to evaluate thousands of possible binding poses. The best-ranked poses suggest the most likely binding mode. These models can reveal specific interactions, such as hydrogen bonds between the amide carbonyl oxygen of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the phenyl and piperidine rings. researchgate.net

Table 3: Potential Molecular Docking Interactions for this compound with a Target Protein (e.g., MAGL) Note: This table is illustrative, based on findings for structurally similar phenoxy acetyl carboxamides. researchgate.net

| Interaction Type | Ligand Group Involved | Potential Protein Residue Interaction |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Amine or hydroxyl groups of amino acids (e.g., Ser, Thr, Lys) |

| Hydrophobic Interaction | Phenyl Ring | Nonpolar amino acid side chains (e.g., Leu, Ile, Val, Phe) |

| Hydrophobic Interaction | Piperidine Ring | Nonpolar amino acid side chains |

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations are used to study its behavior over time. galaxyproject.org An MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds. acs.orguinjkt.ac.id

By running an MD simulation on the docked this compound-protein complex, researchers can assess the stability of the binding pose. acs.orgacs.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. MD simulations also provide a more detailed view of the dynamic interplay of intermolecular forces, including the role of water molecules in mediating interactions, offering a more realistic representation of the biological environment. mdpi.com

Ligand-Protein Interaction Modeling (Molecular Docking Methodologies)

Prediction of Physico-chemical Properties and Reactivity (e.g., pKa values)

The prediction of physico-chemical properties through computational methods is a cornerstone of modern drug discovery, providing crucial insights into a molecule's behavior. nih.gov For this compound, like other potential drug candidates, properties such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of its pharmacokinetic profile. nih.gov Various in silico approaches, ranging from quantitative structure-property relationships (QSPR) to more advanced machine learning models like graph convolutional neural networks (GCNNs), are employed to estimate these values. nih.govpi-research.org

Computational tools can generate a range of physico-chemical descriptors. These predictions help in the early assessment of a compound's drug-likeness and potential for oral bioavailability, often guided by frameworks like Lipinski's rule of five. bas.bg

Table 1: Examples of Computationally Predicted Physico-chemical Properties for Piperidine Derivatives This table illustrates the types of properties that can be predicted computationally for piperidine-based compounds. The values are representative examples from various prediction methods and not specific to this compound.

| Property | Predicted Value Range/Type | Significance in Drug Discovery | Computational Method Example |

|---|---|---|---|

| pKa (Basic) | 7.0 - 9.0 | Determines ionization state at physiological pH, affecting solubility and permeability. researchgate.net | Graph Convolutional Neural Networks (GCNNs), Potentiometric Titration Simulation researchgate.netxundrug.cn |

| logP (Octanol/Water Partition Coefficient) | 2.0 - 4.0 | Measures lipophilicity, influencing membrane permeability and absorption. | Crippen's Fragmentation, Atomic Contributions |

| Aqueous Solubility (logS) | -2.0 to -4.0 | Affects dissolution and absorption from the gastrointestinal tract. nih.gov | Quantitative Structure-Property Relationship (QSPR) nih.gov |

| Molecular Weight | 150 - 500 g/mol | A key parameter in Lipinski's rule of five for oral bioavailability. bas.bg | Sum of Atomic Weights |

| Polar Surface Area (PSA) | 30 - 60 Ų | Correlates with passive molecular transport through membranes. | Fragment-based contribution methods |

In silico Prediction of Biological Activity Spectra (e.g., PASS Analysis Methodologies)

In silico methods for predicting the biological activity of novel compounds are invaluable for prioritizing substances for further preclinical study. clinmedkaz.org One of the prominent tools used for this purpose is the Prediction of Activity Spectra for Substances (PASS) online tool. clinmedkaz.orgclinmedkaz.org This software analyzes the structure of a compound to predict its likely biological activities, such as interactions with enzymes, receptors, and ion channels. clinmedkaz.org The prediction is based on the structure-activity relationships derived from a large database of known biologically active compounds.

The PASS algorithm provides results as a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). clinmedkaz.org Activities with a high Pa value (typically > 0.7) are considered highly probable, suggesting that the compound is likely to exhibit that effect in experimental tests. clinmedkaz.org This approach allows researchers to identify promising therapeutic applications for new molecules. clinmedkaz.org

For piperidine derivatives, PASS analyses have been used to forecast a wide range of potential pharmacological effects. clinmedkaz.orgclinmedkaz.orgresearchgate.net These computational studies suggest that the piperidine scaffold, when combined with various molecular fragments, can lead to compounds with potential applications in treating central nervous system disorders, cancer, and microbial infections. clinmedkaz.orgclinmedkaz.org The predicted activities guide the subsequent stages of experimental research by highlighting the most probable biological targets. clinmedkaz.org

Table 2: Representative Predicted Biological Activities for Piperidine Derivatives using PASS Methodology This table presents a sample of biological activities that are often predicted for compounds containing the piperidine moiety, based on the PASS methodology. The Pa (probability to be active) values are illustrative and indicate a high likelihood of the specified activity.

| Predicted Biological Activity | Pa Value (Illustrative) | Potential Therapeutic Area | Reference for Methodology |

|---|---|---|---|

| Enzyme Inhibitor | > 0.8 | Cancer, Metabolic Disorders | clinmedkaz.orgclinmedkaz.org |

| CNS Depressant | > 0.7 | Neurology, Psychiatry | clinmedkaz.org |

| Antineoplastic | > 0.7 | Oncology | clinmedkaz.org |

| Local Anesthetic | > 0.6 | Anesthesiology | clinmedkaz.orgclinmedkaz.org |

| Antiarrhythmic | > 0.6 | Cardiology | clinmedkaz.orgclinmedkaz.org |

| Antimicrobial | > 0.5 | Infectious Diseases | clinmedkaz.orgclinmedkaz.org |

| Vasodilator | > 0.5 | Cardiovascular Disease | clinmedkaz.org |

Chemical Reactivity and Transformation Pathways

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring in 1-(Phenoxyacetyl)piperidine is part of an amide functional group. This significantly influences its reactivity compared to a simple secondary amine like piperidine. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which reduces its nucleophilicity and basicity. Consequently, reactions directly at this nitrogen atom are less common than with unacylated piperidines.

However, certain transformations can still occur, often involving the amide functionality as a whole or following its temporary modification.

Oxidation: The amide nitrogen can be oxidized under specific conditions. While less reactive than the nitrogen in a simple tertiary amine, treatment with strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can potentially lead to the formation of N-oxide derivatives. For instance, N-substituted piperidines can be oxidized to their corresponding N-oxides. epa.gov

Reduction: The amide group can be reduced to a secondary amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the N-acyl bond, cleaving the phenoxyacetyl group and regenerating the piperidine, or reducing the carbonyl to a methylene (B1212753) group to yield N-(2-phenoxyethyl)piperidine.

A summary of potential reactions at the piperidine nitrogen is presented below.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Oxidation | m-CPBA, H₂O₂ | N-oxide | epa.gov |

| Reduction | LiAlH₄ | Secondary Amine |

Table 1: Summary of reactions at the piperidine nitrogen atom.

Reactions Involving the Phenoxyacetyl Moiety

The phenoxyacetyl group offers several sites for chemical modification, including the amide bond, the ether linkage, and the aromatic phenyl ring.

The amide bond in this compound can be cleaved through hydrolysis, a reaction that breaks the molecule into phenoxyacetic acid and piperidine. This transformation can be catalyzed by acids or bases, or mediated by enzymes.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This pathway is generally effective for amide hydrolysis. The hydrolysis of related ester precursors to piperidine-4-carboxylic acid is often achieved using aqueous NaOH.

Enzymatic Hydrolysis: Certain enzymes, such as amidases, can catalyze the hydrolysis of amide bonds under mild, physiological conditions. For example, an α-acylamino-β-lactam acylhydrolase has been shown to hydrolyze the phenoxyacetyl amide bond in phenoxymethylpenicillin. nih.gov

The hydrolysis of the amide is generally considered an irreversible process. nih.gov

The oxygen atom connecting the phenyl ring and the acetyl group is part of a stable ether linkage. Reactions directly cleaving this C-O bond require harsh conditions and are generally less common than reactions at other sites of the molecule. Nucleophilic substitution to displace the phenoxy group can be challenging but may be achieved with strong nucleophiles under specific conditions.

The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgpressbooks.pubresearchgate.net The phenoxy group (-O-R) is an activating substituent, meaning it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles primarily to the ortho and para positions. wikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion). pressbooks.pub

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃.

| SEAr Reaction | Reagent(s) | Typical Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | ortho-nitro and para-nitro derivatives | wikipedia.org |

| Halogenation | Br₂/FeBr₃ | ortho-bromo and para-bromo derivatives | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | ortho- and para-acylated derivatives | wikipedia.org |

Table 2: Common electrophilic aromatic substitution reactions on the phenoxy ring.

Nucleophilic aromatic substitution (NAS) on the unsubstituted phenoxy ring is generally not feasible as it requires the presence of strong electron-withdrawing groups on the ring.

Reactions at the Phenolic Oxygen

Cyclization and Ring-Opening Reactions

The structure of this compound can be a precursor for various cyclization reactions, leading to more complex heterocyclic systems. These reactions often involve generating a reactive intermediate that subsequently attacks another part of the molecule. mdpi.com

Radical Cyclization: By introducing a suitable radical precursor (e.g., an ortho-halogen on the phenoxy ring), a radical can be generated which may then undergo an intramolecular cyclization. For instance, α-acylamino radicals derived from o-halobenzamides can cyclize onto the piperidine ring. clockss.org

Ring-Opening: While the piperidine ring itself is quite stable, ring-opening reactions can be induced under specific conditions, often involving photooxidation or the use of strong bases with specific N-substituents. researchgate.net For example, treating certain N-substituted piperidines with strong bases can lead to the opening of the heterocycle. researchgate.net The reaction of piperidine with isatin (B1672199) derivatives can result in a ring-opening of the isatin molecule. maxapress.com

Derivatization Strategies for Structural Diversification

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. nih.gov Structural modifications can be planned at the piperidine ring or the phenoxyacetyl moiety to explore structure-activity relationships. mdpi.comnih.gov

Modification of the Piperidine Ring: After a potential deprotection (hydrolysis of the amide), the resulting piperidine can be N-alkylated or N-acylated with various substituents. mdpi.com Furthermore, C-H functionalization strategies can be employed to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, although the inductive effect of the nitrogen can deactivate adjacent positions. nih.gov

Modification of the Phenoxyacetyl Moiety: As discussed, the phenoxy ring can be functionalized via electrophilic aromatic substitution. wikipedia.org Additionally, the phenoxyacetic acid precursor (obtained after hydrolysis) can be used to create different esters or amides.

Coupling Reactions: The synthesis of N-(Phenoxyacetyl)guanosine, a related compound, involves coupling phenoxyacetyl chloride with a nucleoside. evitachem.com A similar strategy could be envisioned where this compound acts as a building block in larger molecular assemblies.

Analytical Methodologies for 1 Phenoxyacetyl Piperidine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For 1-(Phenoxyacetyl)piperidine, several chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed. ontosight.aisigmaaldrich.com

HPLC is a powerful technique for the separation, identification, and quantification of compounds. sigmaaldrich.com The development of a robust HPLC method is essential for achieving accurate and reproducible results for the analysis of this compound. nih.gov Reactions involving piperidine (B6355638) derivatives can be monitored using HPLC to ensure successful chemical transformations. evitachem.com

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.comshodex.comhawach.com In RP-HPLC, non-polar compounds, like this compound, are retained longer on the column due to hydrophobic interactions with the stationary phase. phenomenex.comshimadzu.com The separation is based on the principle of hydrophobic interactions, where analytes with higher hydrophobicity have stronger interactions with the stationary phase and elute later. hawach.com

The applications of RP-HPLC are widespread and include pharmaceutical analysis for purity and potency determination, as well as environmental testing. phenomenex.com For piperidine-containing compounds, RP-HPLC methods have been developed for their determination in various samples. nih.govresearchgate.net These methods often involve pre-column derivatization to enhance detection. nih.govresearchgate.net A simple and accurate RP-HPLC method was established for the determination of piperidine, using a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with phosphoric acid. nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to traditional HPLC. ijcrt.orgresearchgate.net The smaller particles lead to greater efficiency, allowing for faster separations without compromising resolution. ijcrt.org UHPLC systems are designed to withstand the higher backpressures generated by these columns. researchgate.net

The advantages of UHPLC include decreased run times, increased sensitivity, and reduced solvent consumption. ijcrt.org This makes it a valuable tool for high-throughput analysis, such as in metabolomics studies and impurity profiling. ijcrt.orgnih.gov For complex analyses, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a powerful platform for both qualitative and quantitative analysis of various compounds. researchgate.netnih.gov

The choice of column chemistry and mobile phase composition is critical for achieving optimal separation in HPLC. hplc.eu For polar compounds, amide-based stationary phases can offer alternative selectivity compared to traditional C18 columns. hplcchina.comnih.gov These columns can improve peak shape for basic compounds and are compatible with highly aqueous mobile phases. hplc.eu

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). shimadzu.com Adjusting the ratio of these solvents, as well as the pH, can significantly impact the retention and selectivity of the separation. researchgate.net For instance, adding acetic acid to the mobile phase can decrease peak tailing and improve the resolution of amide compounds. nih.gov The selection of a suitable buffer is also important, with phosphate (B84403) buffers being commonly used. researchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures with a wide range of polarities. nih.gov

Table 1: HPLC Method Parameters for Amide Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Metasil ODS (150 × 4.6 mm, 5μm) | nih.gov |

| Mobile Phase | Acetonitrile (A) and water (B) with 1.0% acetic acid | nih.gov |

| Gradient | 0–30 min, 0-60% A; 30–40 min, 60% A | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | 280 nm | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil C18 (250 × 4.6 mm I.D.) | nih.govresearchgate.net |

| Mobile Phase | Water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V:V) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Temperature | 30°C | nih.govresearchgate.net |

| Detection | UV | nih.gov |

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. skpharmteco.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase inside the column. skpharmteco.com

For the analysis of piperidine and its derivatives, GC is a frequently used method. researchgate.netnist.gov Often, GC is coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated compounds, allowing for their definitive identification. researchgate.netcmbr-journal.comnih.gov The analysis of piperidine derivatives by GC-MS has been reported in various contexts, including forensic analysis and the study of metabolites. nih.govsemanticscholar.org The retention time in the gas chromatogram and the mass spectrum are used for identification. cmbr-journal.comresearchgate.net However, it has been noted that gas chromatography analysis can sometimes lead to the degradation of certain analytes, particularly when dealing with their salt forms. medchemexpress.com

Table 3: GC-MS Parameters for Piperidine Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | 1.5% OV-17 on Shimalite W (80 to 100 mesh), 2 mm x 1 m glass column | semanticscholar.org |

| Column Temp | 200°C | semanticscholar.org |

| Injection Port Temp | 300°C | semanticscholar.org |

| Ion Source Temp | 230°C | semanticscholar.org |

| He Flow Rate | 40 ml/min | semanticscholar.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for qualitative analysis, such as monitoring the progress of chemical reactions and identifying compounds in a mixture. sigmaaldrich.commit.edu It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate. The sample is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differing affinities for the stationary and mobile phases. mit.edu

TLC is particularly useful for monitoring the synthesis of piperidine derivatives. evitachem.com For instance, the synthesis of various substituted piperidines can be monitored by TLC to track the consumption of starting materials and the formation of products. rsc.org In some applications, TLC is used in conjunction with other analytical techniques. For example, spots separated on a TLC plate can be scraped off and analyzed by mass spectrometry (TLC-MS) for more definitive identification. cromlab-instruments.es

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Gas Chromatography (GC)

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds that possess chromophores—parts of a molecule that absorb light in the UV-Vis range (190-800 nm). The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. innovareacademics.in This relationship allows for the creation of a calibration curve by measuring the absorbance of several standard solutions of known concentrations, which can then be used to determine the concentration of the analyte in unknown samples. researchgate.net

The this compound molecule contains two primary chromophores: the phenoxy group (a benzene (B151609) ring attached to an oxygen atom) and the amide carbonyl group. The benzene ring exhibits characteristic absorption bands in the UV region, typically a strong primary band around 200-220 nm and a weaker, fine-structured secondary band around 250-270 nm. The amide group also contributes to UV absorption. The specific solvent used can influence the position and intensity of these absorption maxima (λmax) due to solvatochromic effects. bspublications.net For quantitative analysis, a wavelength is chosen where the analyte absorbs strongly, and interference from other components is minimal. For instance, piperine, an alkaloid containing a piperidine ring and conjugated systems, is often quantified using UV-Vis spectroscopy at its λmax of around 340-343 nm. researchgate.netresearchgate.net While the conjugation in this compound is less extensive, its aromatic ring provides a strong basis for quantification. Derivative spectroscopy can also be employed to resolve overlapping spectral bands from impurities or excipients, enhancing the specificity of the analysis. innovareacademics.in

| Parameter | Typical Value / Range | Description |

|---|---|---|

| Instrument | Double-beam UV-Vis Spectrophotometer | Provides simultaneous measurement of sample and reference for improved stability. |

| Wavelength (λmax) | ~260-270 nm | Expected λmax for the phenoxy group's secondary absorption band, offering specificity. |

| Solvent (Blank) | Methanol or Acetonitrile | Must be transparent in the measurement region and dissolve the analyte well. bspublications.net |

| Linearity Range | e.g., 1-50 µg/mL | The concentration range over which absorbance is directly proportional to concentration. researchgate.net |

| Correlation Coefficient (r²) | ≥ 0.999 | Indicates the goodness of fit for the calibration curve. ijper.org |

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment and Identification

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of pharmaceutical compounds. They combine the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection power of Mass Spectrometry (MS). nih.gov This combination is ideal for assessing the purity of this compound and for identifying and characterizing impurities, starting materials, and degradation products. nih.gov

In a typical LC-MS analysis, the sample is first injected into an HPLC system. For a compound like this compound, a reversed-phase column (e.g., C18) is commonly used. nih.govresearchgate.net A mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization, carries the sample through the column. nih.govresearchgate.net Components of the sample separate based on their differing affinities for the stationary phase and the mobile phase.

After separation, the column eluent is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source for polar molecules. nih.govmdpi.com The ESI source generates charged ions from the analyte molecules without significant fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). uomustansiriyah.edu.iq For this compound (molecular formula C₁₃H₁₇NO₂), the expected molecular weight is approximately 219.28 g/mol . In positive ion mode ESI, it would be detected primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 220.29. By monitoring for this specific m/z, the compound can be selectively identified even in complex mixtures. The high sensitivity of MS allows for the detection of impurities at very low levels. alternative-therapies.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the unequivocal identification of the compound and its related substances. nih.gov

| Parameter | Illustrative Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Separates the main compound from polar and non-polar impurities. researchgate.net |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Achieves efficient separation of a range of compounds with different polarities. researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺ suitable for MS detection. nih.gov |

| Analyte/Impurity | Expected [M+H]⁺ (m/z) | Potential Source |

| This compound | 220.29 | Active Pharmaceutical Ingredient (API) |

| Piperidine | 86.14 | Starting material. nih.gov |

| Phenoxyacetic acid | 153.15 | Starting material or hydrolysis degradant. |

| Phenol | 95.11 | Degradant from ether bond cleavage. |

Method Validation Parameters for Analytical Reliability

To ensure that an analytical method provides consistent, reliable, and accurate data, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. gmp-compliance.orgich.org The purpose of validation is to establish documented evidence that the method is suitable for its intended use. ich.orgresearchgate.net Key parameters for methods used to assay this compound and quantify its impurities include linearity, accuracy, precision, and robustness.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a minimum of five standards at different concentrations and performing a linear regression analysis on the data. The correlation coefficient (R) and y-intercept are key performance indicators. alternative-therapies.com For an assay, the range is typically 80% to 120% of the target concentration. ich.org

Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. The analysis is performed on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120%). ijper.orgich.org The results are reported as percent recovery.

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment. It is determined from a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. ich.org

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. The results are typically reported as the Relative Standard Deviation (RSD). ich.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Examples of variations include changes in mobile phase composition (e.g., ±2%), pH, column temperature (e.g., ±5°C), and flow rate. ijper.org The evaluation of robustness should establish system suitability parameters to ensure the validity of the procedure is maintained whenever it is used. ich.org

| Parameter | Example Test | Example Result | Typical Acceptance Criterion ijper.orgalternative-therapies.comich.org |

|---|---|---|---|

| Linearity | 5 concentrations (80-120% range) | R = 0.9995 | Correlation Coefficient (R) ≥ 0.999 |

| Accuracy | Spike recovery at 3 levels (80, 100, 150%) | Mean Recovery = 99.5% | Mean Recovery 98.0% - 102.0% |

| Precision (Repeatability) | 6 replicate injections at 100% concentration | RSD = 0.8% | RSD ≤ 1.0% |

| Precision (Intermediate) | Analysis on 2 different days by 2 analysts | Overall RSD = 1.2% | RSD ≤ 2.0% |

| Robustness | Vary flow rate (±0.1 mL/min), column temp (±5°C) | System suitability passes, peak area RSD < 2.0% | System suitability criteria must be met. |

Structure Activity Relationship Sar Studies in 1 Phenoxyacetyl Piperidine Analogues

The systematic exploration of the chemical structure of 1-(phenoxyacetyl)piperidine and its analogues has been a critical endeavor in medicinal chemistry to understand how specific molecular features influence their biological activity. Structure-Activity Relationship (SAR) studies involve the synthesis of a series of related compounds and the evaluation of their effects on a biological target. This approach allows researchers to identify the key structural components responsible for a compound's pharmacological properties.

Role and Applications in Organic Synthesis and Catalysis

1-(Phenoxyacetyl)piperidine as a Synthetic Intermediate

This compound and its substituted analogues are important intermediates in the construction of more complex molecular architectures. The phenoxyacetyl group is typically introduced via acylation of a piperidine (B6355638) nitrogen atom using phenoxyacetyl chloride or a related activated carboxylic acid derivative. This transformation creates a stable amide bond, and the resulting molecule can undergo further functionalization.

A key example of its role as an intermediate is in the synthesis of 1,4-disubstituted piperidine derivatives, which are investigated for various biological activities, including as antimalarial agents. mdpi.comnih.gov In a typical synthetic sequence, a precursor piperidine, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is first synthesized. The secondary amine on the piperidine ring is then acylated using phenoxyacetyl chloride. mdpi.com

The reaction is often performed in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.comnih.gov The base deprotonates the amine, forming a more nucleophilic species that readily attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. This specific reaction yields a tert-butyl 4-(2-phenoxy-N-phenylacetamido)piperidine-1-carboxylate intermediate. mdpi.com This intermediate is a direct structural analogue of this compound, demonstrating the utility of the phenoxyacetyl moiety in synthetic schemes. The stability of the resulting amide allows for subsequent chemical steps, such as the deprotection of other functional groups on the piperidine ring, to yield the final target molecules. mdpi.comnih.gov

The general synthetic approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Yield | Reference |

| tert-Butyl 4-(phenylamino) piperidine-1-carboxylate | Phenoxyacetyl chloride | NaH, CH₂Cl₂, 0 °C to rt | tert-Butyl 4-(2-phenoxy-N-phenylacetamido) piperidine-1-carboxylate | 82-90% | mdpi.com |

| tert-Butyl 4-(phenylamino) piperidine-1-carboxylate | Phenoxyacetyl chloride | Triethylamine (B128534), Acetone, rt | tert-Butyl 4-(2-phenoxy-N-phenylacetamido) piperidine-1-carboxylate | 55% | nih.gov |

The phenoxyacetyl group serves not only as a building block but also as a modulator of the chemical properties of the piperidine scaffold, influencing its reactivity in subsequent transformations. The stability of this amide linkage is crucial, allowing for selective reactions at other positions of the molecule.

Applications of Piperidine Derivatives as Ligands and Catalysts

The piperidine framework is ubiquitous in the design of ligands for metal-catalyzed reactions and in the development of organocatalysts. The nitrogen atom of the piperidine ring can act as a Lewis base, coordinating to metal centers and influencing the catalyst's reactivity, selectivity, and stability.

Piperidine-Based Ligands in Metal Catalysis: Piperidine derivatives are integral components of ligands used in a wide array of transition metal-catalyzed reactions. These reactions are fundamental to modern organic synthesis.

Hydrogenation Reactions: Catalytic hydrogenation of pyridines to form piperidines is a major industrial process. wikipedia.org Various metal catalysts based on ruthenium, cobalt, iridium, and palladium are employed for this transformation, often utilizing ligands that incorporate piperidine or are designed to produce piperidine structures with high stereoselectivity. nih.govmdpi.com For instance, iridium(I) catalysts containing P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts. nih.gov

Cross-Coupling Reactions: Piperidine derivatives are frequently used in the development of ligands for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. In the N-arylation of piperidine, copper and ruthenium catalysts have been employed with various supporting ligands to facilitate the formation of C-N bonds. tandfonline.com For example, ligands like 2-aminopyridine (B139424) 1-oxide have been used with copper catalysts to couple piperidines with aryl chlorides. tandfonline.com

Oxidative Amination: Palladium catalysts featuring novel pyridine-oxazoline ligands have been developed for the enantioselective oxidative amination of unactivated alkenes, leading to the formation of substituted piperidines. nih.gov

Piperidine Derivatives as Organocatalysts: Beyond their role as ligands, piperidine and its derivatives are used directly as organocatalysts.

Enamine Catalysis: Piperidine is widely used as a secondary amine catalyst to convert ketones and aldehydes into enamines. wikipedia.org These enamines are key intermediates in reactions like the Stork enamine alkylation, which is a powerful method for C-C bond formation. wikipedia.org

Base Catalysis: Simple piperidine is often used as a base in various reactions, including deprotection steps in solid-phase peptide synthesis (e.g., removal of the Fmoc group). wikipedia.org More sterically hindered derivatives like 2,2,6,6-tetramethylpiperidine (B32323) serve as non-nucleophilic bases in sensitive organic transformations. wikipedia.org

The table below summarizes some catalytic systems involving piperidine derivatives.

| Catalyst/Ligand System | Reaction Type | Application | Reference |

| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | Synthesis of chiral piperidines from pyridinium salts | nih.gov |

| Copper with 2-aminopyridine 1-oxide | N-Arylation (C-N Coupling) | Synthesis of N-arylpiperidines | tandfonline.com |

| Palladium with pyridine-oxazoline ligand | Oxidative Amination | Enantioselective synthesis of substituted piperidines | nih.gov |

| Piperidine (as organocatalyst) | Enamine Formation | Stork enamine alkylation and related reactions | wikipedia.org |

Contributions to Chemical Reaction Development and Methodology

The synthesis and reactivity of piperidine derivatives have significantly contributed to the development of new synthetic methods and strategies in organic chemistry. Research focused on creating substituted piperidines has led to novel, efficient, and stereoselective reactions.

Development of Diastereoselective Reactions: Studies on 2,3-disubstituted piperidines have advanced the understanding of diastereoselectivity in six-membered rings. For example, Lewis acid-catalyzed nucleophilic substitution reactions of 2-methoxy- or 2-acyloxypiperidines proceed through the formation of an N-acyliminium ion intermediate. acs.org The stereochemical outcome of the nucleophilic attack on this intermediate has been a subject of detailed study, leading to methods for controlling the cis/trans diastereoselectivity in the synthesis of complex molecules like the antimalarial alkaloid febrifugine. acs.org

Atom-Efficient Cyclization Strategies: The demand for greener and more efficient synthetic routes has spurred the development of novel cyclization cascades to construct the piperidine ring. A notable example is the double aza-Michael reaction, an atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.gov This methodology provides a concise route to valuable synthetic intermediates that can be converted into pharmaceutical targets like analogues of Donepezil. nih.gov

Advancements in Hydrogenation and Reduction Techniques: The synthesis of piperidines from pyridines has been a testing ground for new catalytic systems. This has led to the development of metal-free transfer hydrogenation methods, for instance, using borane (B79455) catalysts with ammonia (B1221849) borane as a hydrogen source, which avoids the need for high-pressure hydrogen gas. organic-chemistry.org Furthermore, chemoselective hydrogenation has been achieved, allowing for the reduction of a pyridine (B92270) ring in the presence of other reducible functional groups, a crucial step in the synthesis of drugs like Donepezil. mdpi.com

These contributions highlight how the pursuit of piperidine-containing targets drives innovation in synthetic organic chemistry, leading to the discovery and refinement of powerful chemical reactions.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.